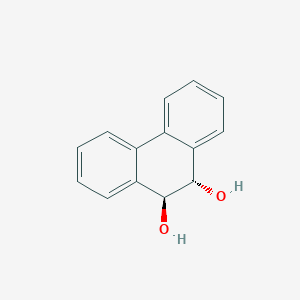
Fluticasonacetat
Übersicht
Beschreibung
Fluticasone acetate, also known as Fluticasone acetate, is a useful research compound. Its molecular formula is C24H29F3O5S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound Fluticasone acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluticasone acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluticasone acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asthma-Management
Fluticasonacetat wird häufig zur Behandlung von Asthma eingesetzt. Es hilft, Entzündungen in den Atemwegen zu reduzieren, was die Atmung verbessert und die Häufigkeit von Asthmaanfällen verringert. Klinische Studien haben gezeigt, dass Fluticason, oft in Kombination mit anderen Bronchodilatatoren, die Lungenfunktion und die Lebensqualität von Asthmapatienten deutlich verbessern kann .
Chronisch obstruktive Lungenerkrankung (COPD)
Bei COPD-Patienten wird this compound eingesetzt, um die Häufigkeit von Exazerbationen zu verringern und die Lungenfunktion zu verbessern. Es wird oft in Kombination mit anderen Medikamenten wie langwirksamen Beta-2-Agonisten (LABAs) verschrieben, um Symptome zu behandeln und die Atemwege zu verbessern .
Allergische Rhinitis
This compound ist wirksam bei der Behandlung von allergischen Rhinitis-Symptomen wie Niesen, Juckreiz und verstopfter Nase. Es wirkt, indem es die Entzündung reduziert, die durch Allergene verursacht wird, und ist in Form von Nasensprays für eine einfache Anwendung erhältlich .
Pädiatrisches Asthma und Allergien
In der Pädiatrie wird this compound eingesetzt, um Asthmasymptome zu kontrollieren und schwere Episoden zu verhindern. Es wird auch zur Behandlung allergischer Erkrankungen eingesetzt, um Linderung der Symptome zu gewährleisten und das allgemeine Wohlbefinden von Kindern mit Atemwegsallergien zu verbessern .
Dermatologische Anwendungen
Topisch angewendetes this compound wird in der Dermatologie zur Behandlung verschiedener Hauterkrankungen eingesetzt, darunter Ekzeme, Psoriasis und Dermatitis. Seine entzündungshemmenden Eigenschaften helfen, Hautreizungen zu reduzieren und die Heilung zu fördern .
Immunmodulatorische Wirkungen
Die Forschung in der Immunologie hat die Rolle von this compound bei der Modulation von Immunantworten untersucht. Es wurde festgestellt, dass es die Aktivität von Makrophagen beeinflusst, die eine entscheidende Rolle bei den Abwehrmechanismen des Körpers gegen Krankheitserreger und Entzündungen spielen .
Nano-verkapselte Medikamentenverabreichung
This compound wurde auf sein Potenzial in nano-verkapselten Medikamentenverabreichungssystemen untersucht. Diese Systeme zielen darauf ab, die Abgabe und Wirksamkeit von Medikamenten zu verbessern, insbesondere bei der gezielten Ansteuerung bestimmter Bereiche in der Lunge bei Erkrankungen wie Asthma .
Obstruktives Schlafapnoe bei Kindern
Studien haben gezeigt, dass this compound dazu beitragen kann, die Schwere von obstruktivem Schlafapnoe bei Kindern zu reduzieren, indem es Nasenentzündungen und Adenotonsillenhypertrophie verringert und so den Luftstrom während des Schlafs verbessert .
Wirkmechanismus
Target of Action
Fluticasone acetate is a synthetic glucocorticoid . Its primary targets are glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .
Mode of Action
Upon administration, fluticasone acetate binds to the glucocorticoid receptors . This binding activates the receptors, which then translocate into the cell nucleus and bind to glucocorticoid response elements in the DNA . This interaction leads to changes in gene transcription, resulting in altered protein synthesis . The proteins affected are primarily involved in inflammatory responses .
Biochemical Pathways
Fluticasone acetate affects several biochemical pathways. It inhibits phospholipase A2, which leads to a reduction in the formation of arachidonic acid . This, in turn, decreases the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, fluticasone acetate activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia .
Pharmacokinetics
The pharmacokinetics of fluticasone acetate involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, fluticasone acetate is rapidly absorbed into the systemic circulation . It is then distributed throughout the body, with a particular affinity for lung tissue . Metabolism of fluticasone acetate primarily occurs in the liver . The drug is then excreted via the feces and urine .
Result of Action
The molecular and cellular effects of fluticasone acetate’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, fluticasone acetate decreases inflammation in the airways . This results in reduced symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fluticasone acetate. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can all impact how well fluticasone acetate works . Additionally, factors such as temperature and humidity can affect the stability of the medication .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Fluticasone Acetate interacts with various enzymes and proteins in the body. It is mainly administered via inhalation because of its negligible oral systemic bioavailability . The biochemical reactions involving Fluticasone Acetate are complex and involve interactions with various biomolecules .
Cellular Effects
Fluticasone Acetate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fluticasone Acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluticasone Acetate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Fluticasone Acetate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Fluticasone Acetate is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Fluticasone Acetate is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKIHMUIGPTII-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230351 | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80474-24-4 | |
| Record name | Fluticasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluticasone 17-Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



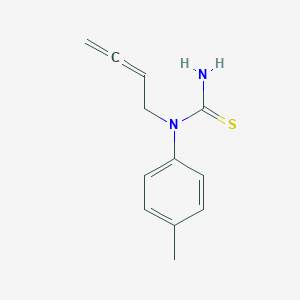

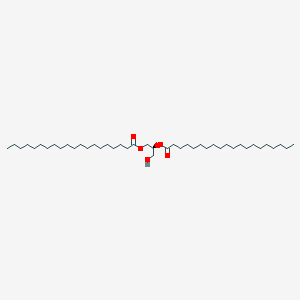
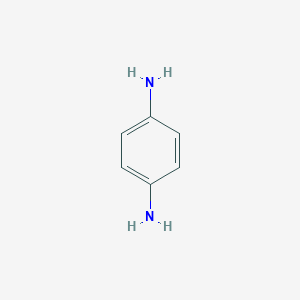
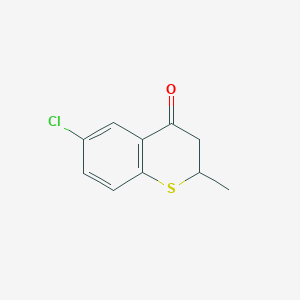
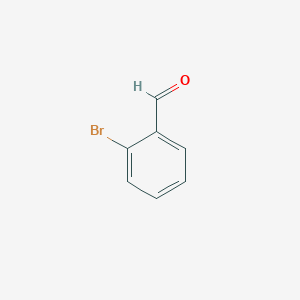
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
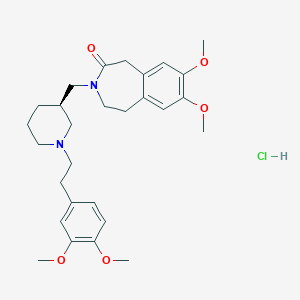
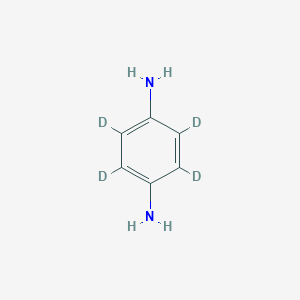

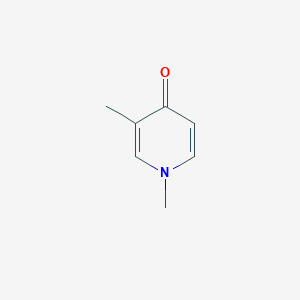
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
